What is the chemical structure of Brevianamide F?
What is the chemical structure of Brevianamide F?
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the biosynthetic precursor to a wider family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites produced by fungi, particularly from the Aspergillus and Penicillium genera.[1] Brevianamide F itself has been isolated from various microorganisms, including Streptomyces sp. and Bacillus cereus, and exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of Brevianamide F, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Brevianamide F is a cyclic dipeptide formed from the formal condensation of L-tryptophan and L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and its role as a scaffold in the biosynthesis of more complex alkaloids.
Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrido[1,2-a]pyrazine-1,4-dione[1]
Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₂ | [1] |
| Molar Mass | 283.331 g/mol | [1] |
| CAS Number | 38136-70-8 | [1] |
Spectroscopic Data
The structural elucidation of Brevianamide F has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole NH) | 10.88 | s | - |
| H-2 (Indole) | 7.15 | s | - |
| H-4 (Indole) | 7.55 | d | 7.8 |
| H-5 (Indole) | 7.05 | t | 7.5 |
| H-6 (Indole) | 7.12 | t | 7.6 |
| H-7 (Indole) | 7.35 | d | 8.1 |
| Trp α-H | 4.15 | m | - |
| Trp β-CH₂ | 3.30, 3.45 | m | - |
| Pro α-H | 4.05 | m | - |
| Pro β-CH₂ | 2.25, 1.95 | m | - |
| Pro γ-CH₂ | 1.90, 1.80 | m | - |
| Pro δ-CH₂ | 3.55, 3.40 | m | - |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Trp) | 169.5 |
| C=O (Pro) | 166.0 |
| C-2 (Indole) | 124.0 |
| C-3 (Indole) | 109.0 |
| C-3a (Indole) | 127.5 |
| C-4 (Indole) | 118.5 |
| C-5 (Indole) | 121.5 |
| C-6 (Indole) | 119.8 |
| C-7 (Indole) | 111.5 |
| C-7a (Indole) | 136.2 |
| Trp α-C | 56.5 |
| Trp β-C | 28.0 |
| Pro α-C | 59.5 |
| Pro β-C | 29.0 |
| Pro γ-C | 22.5 |
| Pro δ-C | 45.5 |
Biological Activity
Brevianamide F has demonstrated a variety of biological effects, including antibacterial, antifungal, and cytotoxic activities. The following table summarizes key quantitative data from these studies.
| Activity Type | Target Organism/Cell Line | Measurement | Value |
| Antibacterial | Staphylococcus aureus | Disc Diffusion | Active at 30 µ g/disc |
| Antibacterial | Micrococcus luteus | Disc Diffusion | Active at 30 µ g/disc |
| Antifungal | Trichophyton rubrum | MIC | Better than Amphotericin B |
| Antifungal | Cryptococcus neoformans | MIC | Better than Amphotericin B |
| Antifungal | Candida albicans | MIC | Better than Amphotericin B |
| Cytotoxicity | OVCAR-8 (Ovarian Cancer) | IC₅₀ | 11.9 µg/mL |
| Cytotoxicity | HT-29 (Colon Cancer) | IC₅₀ | >200 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | >200 µM |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀ | >200 µM |
Experimental Protocols
Solid-Phase Synthesis of Brevianamide F
A solid-phase synthesis approach has been developed for Brevianamide F, which allows for the efficient construction of the diketopiperazine core. The following protocol is a summary of the key steps.
Materials and Reagents:
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Aminomethyl or methylbenzhydrylamine resin
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4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)
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Fmoc-(S)-Trp-OAllyl
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H-Pro-OMe·HCl
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DIPCDI (N,N'-Diisopropylcarbodiimide)
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Oxyma
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PPTS (Pyridinium p-toluenesulfonate)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
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PhSiH₃ (Phenylsilane)
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PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
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DIEA (N,N-Diisopropylethylamine)
-
Piperidine
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TFA (Trifluoroacetic acid)
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mDMB (1,3-Dimethoxybenzene)
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DCM (Dichloromethane)
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DCE (1,2-Dichloroethane)
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DMF (Dimethylformamide)
Procedure:
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Resin Functionalization:
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The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for 1 hour.
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-
Anchoring of the First Amino Acid (Tryptophan):
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The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support via its side chain.
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-
Allyl Deprotection:
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The allyl protecting group on the tryptophan carboxyl is removed using Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM for 30 minutes. This step is repeated twice.
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-
Peptide Coupling (Proline Addition):
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The deprotected carboxyl group is coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3 eq.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure completion.
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-
Fmoc Deprotection:
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The Fmoc protecting group on the tryptophan amine is removed by treating the resin with 20% piperidine in DMF for 10 minutes. This step is repeated twice.
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Cyclization and Cleavage from Resin:
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The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to the diketopiperazine and cleave the product from the solid support. This step is repeated three times.
-
-
Purification:
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The crude product is purified using standard chromatographic techniques to yield pure Brevianamide F.
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Visualizations
Biosynthetic Pathway of Brevianamides
Brevianamide F is a central intermediate in the biosynthesis of a diverse range of more complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.
Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with Brevianamide F as a key intermediate.
Logical Workflow for Solid-Phase Synthesis
The solid-phase synthesis of Brevianamide F follows a logical sequence of protection, coupling, and deprotection steps, culminating in the cleavage of the final product from the resin.
Caption: Step-wise workflow for the solid-phase synthesis of Brevianamide F.
